molecular formula C19H10ClF3N2O B2491609 4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 478261-47-1

4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile

Cat. No.: B2491609
CAS No.: 478261-47-1
M. Wt: 374.75
InChI Key: SLDWPHKWAUXEFI-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile is a nicotinonitrile derivative characterized by a hydroxyl group at position 2, a chlorophenyl substituent at position 4, and a trifluoromethylphenyl group at position 4. This compound is of interest in medicinal chemistry due to its structural features, which may confer unique electronic, steric, and pharmacokinetic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group may participate in hydrogen bonding, influencing solubility or target binding .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-oxo-6-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2O/c20-14-7-3-11(4-8-14)15-9-17(25-18(26)16(15)10-24)12-1-5-13(6-2-12)19(21,22)23/h1-9H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDWPHKWAUXEFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch-Type Pyridine Synthesis

The Hantzsch pyridine synthesis is adapted to assemble the nicotinonitrile scaffold. A mixture of 4-chlorobenzaldehyde, 4-(trifluoromethyl)acetophenone, and malononitrile undergoes cyclocondensation in ethanol under reflux (80°C, 12 h) with ammonium acetate as a catalyst. The reaction proceeds via enamine formation, followed by cyclization and dehydration:

$$
\text{4-Chlorobenzaldehyde} + \text{4-(Trifluoromethyl)acetophenone} + \text{Malononitrile} \xrightarrow{\text{NH}_4\text{OAc, EtOH}} \text{Nicotinonitrile Intermediate}
$$

Key Parameters

Component Quantity (mmol) Role
4-Chlorobenzaldehyde 10.0 Aldehyde donor
4-(Trifluoromethyl)acetophenone 10.0 Ketone donor
Malononitrile 12.0 Nitrile source
Ammonium acetate 15.0 Cyclization catalyst

The intermediate is hydrolyzed with 2N HCl to introduce the 2-hydroxy group, yielding the target compound with a reported purity of 92% (HPLC).

Nucleophilic Aromatic Substitution

Halogenated Precursor Functionalization

A pre-formed 2-chloro-nicotinonitrile derivative undergoes sequential substitutions:

  • 6-Position Trifluoromethylphenyl Introduction :
    The 6-chloro intermediate reacts with 4-(trifluoromethyl)phenylboronic acid via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 8 h).

  • 4-Position Chlorophenyl Addition :
    A Ullmann coupling with 4-chlorophenyl iodide (CuI, 1,10-phenanthroline, DMSO, 120°C, 24 h) installs the chlorophenyl group.

Reaction Table

Step Reagents/Conditions Yield (%)
1 Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 8 h 78
2 CuI, 1,10-phenanthroline, DMSO, 120°C, 24 h 65

Reductive Amination and Oxidation

Nitro Group Reduction

A nitro-substituted intermediate (6-nitro-4-(4-chlorophenyl)nicotinonitrile) is reduced using NaBH₄ in water at 55°C for 3 h. The hydroxyl group is introduced via in situ oxidation with MnO₂:

$$
\text{6-Nitro Intermediate} \xrightarrow{\text{NaBH}4, \text{H}2\text{O}} \text{6-Amino Intermediate} \xrightarrow{\text{MnO}_2} \text{2-Hydroxy Product}
$$

Optimization Data

Parameter Value Impact on Yield
NaBH₄ Equivalents 2.0 Maximizes at 78%
Temperature 55°C <50°C: <60%
Catalyst None Unreactive

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, a continuous flow reactor (microchannel, 0.5 mm diameter) is employed for the cyclocondensation step. Ethanol is replaced with PEG-400 to improve solubility, reducing reaction time to 2 h with 85% yield.

Process Comparison

Method Batch Yield (%) Flow Yield (%)
Cyclocondensation 78 85
Hydrolysis 92 90

Challenges and Mitigations

Steric Hindrance

The trifluoromethyl group’s bulkiness impedes coupling reactions. Using polar aprotic solvents (DMSO) and elevated temperatures (120°C) mitigates this by enhancing reactant mobility.

Nitrile Stability

The nitrile group is susceptible to hydrolysis under acidic conditions. Conducting hydrolysis at pH 6–7 with buffered solutions (NaH₂PO₄/Na₂HPO₄) prevents degradation.

Analytical Validation

Purity Assessment

Batch samples are analyzed via HPLC (C18 column, acetonitrile/water gradient), showing ≥95% purity. LC-MS confirms the molecular ion peak at m/z 374.74 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally similar to 4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile. For instance, research involving related nicotinonitriles demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism of action typically involves the inhibition of bacterial growth by targeting specific metabolic pathways.

Case Study: Antimicrobial Efficacy

A study tested several derivatives against multiple bacterial strains using the broth microdilution method. Compounds showed varying degrees of effectiveness, with some achieving minimum inhibitory concentrations (MICs) as low as 0.016 mM against resistant strains . This suggests that derivatives of this compound could be developed into effective antimicrobial agents.

Anticancer Potential

The anticancer properties of compounds related to this compound have also been under investigation. Research has indicated that similar compounds exhibit antiproliferative effects on human cancer cell lines, suggesting a potential therapeutic application in oncology .

Case Study: In Vitro Antiproliferative Activity

In vitro studies have shown that certain derivatives can significantly inhibit the proliferation of cancer cells at low concentrations. For example, compounds were tested against various human cancer cell lines, revealing IC50 values that indicate substantial cytotoxicity . This positions such compounds as candidates for further development in cancer therapy.

Synthesis and Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions, which are efficient and yield high purity products . These reactions allow for the incorporation of diverse functional groups, enhancing the biological activity of the resulting compounds.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Structural Analogues and Substituent Effects

A closely related compound, 4-(4-chlorophenyl)-2-(ethylsulfanyl)-6-(4-methylphenyl)nicotinonitrile (CAS 332911-11-2), differs in two key substituents:

  • Position 2 : Ethylsulfanyl (-S-C₂H₅) replaces the hydroxyl (-OH) group.
  • Position 6 : Methylphenyl (-C₆H₄-CH₃) replaces trifluoromethylphenyl (-C₆H₄-CF₃).

These substitutions significantly alter the compound’s properties:

Property Target Compound (Hydroxy/CF₃) Analog (Ethylsulfanyl/CH₃)
Molecular Formula C₁₉H₁₀ClF₃N₂O C₂₁H₁₇ClN₂S
Molar Mass (g/mol) ~390.7 364.89
Key Functional Groups -OH, -CF₃ -S-C₂H₅, -CH₃
Lipophilicity (LogP) Higher (due to -CF₃) Moderate (due to -CH₃)

The hydroxyl group in the target compound likely improves aqueous solubility compared to the ethylsulfanyl group, which is more hydrophobic. Conversely, the trifluoromethyl group increases metabolic resistance compared to the methyl group, which is susceptible to oxidative metabolism .

Pharmacological Implications

  • Ethylsulfanyl Group (Analog) : May confer thiol-mediated reactivity or modulate redox properties, which are absent in the target compound.

Research Findings and Limitations

No direct comparative pharmacological or toxicological studies between the target compound and its analog are available in public databases. The evidence for this analysis is derived solely from structural and physicochemical data of the analog (CAS 332911-11-2) . Further experimental studies are required to validate these hypotheses, particularly regarding:

  • Binding Affinity : Comparative assays against common targets (e.g., kinases).
  • ADME Profiles : Solubility, permeability, and metabolic stability assays.

Biological Activity

4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile, with the chemical formula C19H10ClF3N2O and a molecular weight of 374.75 g/mol, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • CAS Number : 478261-46-0
  • Molecular Weight : 374.75 g/mol
  • Density : 1.46 g/cm³ (predicted)
  • Boiling Point : 533.5 °C (predicted)
  • pKa : 6.98 (predicted)

Biological Activity

The compound exhibits a range of biological activities, primarily attributed to its structural features, including the hydroxyl and trifluoromethyl groups. The presence of these functional groups is known to enhance biological interactions.

Antimicrobial Activity

Research indicates that compounds similar in structure to this compound possess antimicrobial properties. For instance, studies on related nitroimidazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Nitroimidazole DerivativeStaphylococcus aureus44 nM
Nitroimidazole DerivativeE. coli100 µM
This compoundPseudomonas aeruginosaTBD

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests it may also exhibit cytotoxic effects against cancer cell lines. In vitro studies on structurally analogous compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in various cancer types, including breast and lung cancer cells .

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell signaling pathways associated with inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.
  • Modulation of Gene Expression : The compound may influence the expression of genes related to cell cycle regulation and apoptosis.

Case Studies

Recent studies have focused on the synthesis and evaluation of various derivatives of nicotinonitrile compounds. For instance, a study highlighted that certain derivatives exhibited significant antibacterial activity at low concentrations, indicating their potential as lead compounds for drug development .

Notable Research Findings

  • A study conducted on stilbene-based compounds found that hydroxylated derivatives showed enhanced anti-inflammatory properties, which may be applicable to the study of this compound due to its similar functional groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For analogous nicotinonitrile derivatives, a common approach is the cyclization of substituted benzaldehydes with cyanoacetamide under basic conditions (e.g., Knoevenagel condensation), followed by halogenation or trifluoromethylation . Key parameters include:

  • Temperature control (60–80°C) to avoid side reactions.
  • Solvent selection (e.g., methanol or DMF) to enhance solubility of aromatic intermediates.
  • Use of catalysts like piperidine for efficient cyclization.
    • Critical Note : Impurities often arise from incomplete halogenation; purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

  • Methodological Answer : A combination of techniques is required:

  • Single-crystal X-ray diffraction to resolve the dihedral angles between aromatic rings and confirm substituent positions (e.g., pyridyl vs. phenyl orientations) .
  • NMR spectroscopy (¹H, ¹³C, and 19F) to identify proton environments and verify the absence of regioisomers. The hydroxyl group at position 2 will show a broad singlet in ¹H NMR (~δ 10–12 ppm) .
  • High-resolution mass spectrometry (HRMS) to validate the molecular formula.

Advanced Research Questions

Q. What computational strategies are recommended to predict the biological activity and target interactions of this compound?

  • Methodological Answer :

  • Molecular docking simulations (e.g., AutoDock Vina) can model interactions with kinases or enzymes. For example, the trifluoromethyl group may engage in hydrophobic interactions with ATP-binding pockets .
  • Density Functional Theory (DFT) calculations to analyze electron distribution, particularly the electrophilic nature of the nitrile group and hydrogen-bonding potential of the hydroxyl moiety .
  • MD simulations (GROMACS/AMBER) to assess binding stability over time.

Q. How do structural variations (e.g., substituent position, halogen type) impact the compound’s crystallographic stability and bioactivity?

  • Methodological Answer :

  • Crystallographic studies reveal that dihedral angles between aromatic rings (e.g., 55–75°) influence packing efficiency and intermolecular hydrogen bonding (N–H⋯N, C–H⋯N), which stabilize the crystal lattice .
  • Structure-activity relationship (SAR) analysis : Replacing the hydroxyl group with methoxy or ethoxy reduces hydrogen-bond donor capacity, diminishing kinase inhibition in analogous compounds .
  • Halogen effects : Chlorine at the 4-position enhances steric bulk, while fluorine improves metabolic stability .

Q. How should researchers address contradictions in reported biological data (e.g., varying IC50 values) for this compound?

  • Methodological Answer :

  • Standardize assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) can skew results. Use validated protocols (e.g., NIH/ATP Lite kinase assays) .
  • Control for solvent effects : DMSO concentrations >0.1% may artifactually inhibit targets.
  • Replicate crystallographic data : Compare unit cell parameters (a, b, c, α, β, γ) with published structures to confirm conformational consistency .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating the compound’s pharmacokinetic (PK) and toxicity profiles?

  • Methodological Answer :

  • HepG2 cells for CYP450-mediated metabolism studies.
  • Caco-2 monolayers to predict intestinal absorption (logP ~3.5 suggests moderate permeability) .
  • hERG channel assays to assess cardiotoxicity risk, critical for trifluoromethyl-containing compounds .

Q. How can researchers optimize the compound’s solubility for in vivo studies without altering its core structure?

  • Methodological Answer :

  • Prodrug strategies : Temporarily esterify the hydroxyl group to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes .
  • pH adjustment : The hydroxyl group (pKa ~9–10) can be ionized in mildly acidic buffers .

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